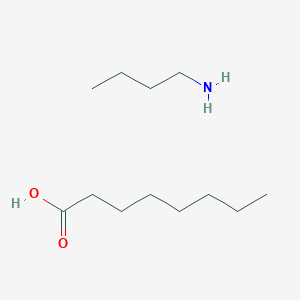
Butan-1-amine;octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-amine;octanoic acid is a chemical compound with the molecular formula C12H27NO2. It is formed by the combination of octanoic acid and 1-butanamine in a 1:1 molar ratio. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compd. with 1-butanamine (1:1) typically involves the reaction of octanoic acid with 1-butanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound. The reaction can be represented as follows:
C8H16O2+C4H11N→C12H27NO2
Industrial Production Methods
In industrial settings, the production of octanoic acid, compd. with 1-butanamine (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-1-amine;octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated compounds and esters.
Applications De Recherche Scientifique
Butan-1-amine;octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of octanoic acid, compd. with 1-butanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanoic acid, compd. with dibutylamine (1:1)
- Octanoic acid, compd. with ethylamine (1:1)
- Octanoic acid, compd. with methylamine (1:1)
Uniqueness
Butan-1-amine;octanoic acid is unique due to its specific combination of octanoic acid and 1-butanamine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
17463-28-4 |
|---|---|
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
butan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |
Clé InChI |
SGTADWDVCKFNIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCN |
SMILES canonique |
CCCCCCCC(=O)O.CCCCN |
Key on ui other cas no. |
17463-28-4 |
Synonymes |
Octanoic acid, compd. with 1-butanamine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















